molecular formula C21H21N3O3 B349490 2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-64-5

2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B349490
CAS-Nummer: 874397-64-5
Molekulargewicht: 363.4g/mol
InChI-Schlüssel: XXXJPLOPUZDNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole core substituted with a dimethylaminoethyl chain, a pyridin-2-yl group, and a methyl moiety. This structure combines aromatic, heterocyclic, and aliphatic elements, enabling diverse interactions with biological targets. The pyridin-2-yl substituent introduces a nitrogen-rich aromatic system, which may improve interactions with enzymes or receptors that recognize heterocycles .

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a family of molecules studied for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . Its synthesis typically involves multicomponent reactions, allowing modular substitution patterns for structure-activity relationship (SAR) studies .

Eigenschaften

IUPAC Name

2-[2-(dimethylamino)ethyl]-7-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-7-8-16-14(12-13)19(25)17-18(15-6-4-5-9-22-15)24(11-10-23(2)3)21(26)20(17)27-16/h4-9,12,18H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXJPLOPUZDNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, providing a comprehensive overview of its pharmacological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a chromeno-pyrrole core with a dimethylaminoethyl side chain and a pyridine ring, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including heterocyclization and functional group modifications. The methodologies often employed include:

  • Heterocyclization : Utilizing starting materials such as pyridines and chromones.
  • Alkylation : Introducing the dimethylaminoethyl group through alkylation reactions.

These synthetic pathways are crucial for obtaining the desired purity and yield of the compound.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : Research indicates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics .

Neuroprotective Effects

Neuroprotective potential has been explored in animal models:

  • Neuroprotection in Models of Oxidative Stress : The compound demonstrated a reduction in oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer efficacy of the compound on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Findings : A dose-dependent reduction in cell viability was observed, with IC50 values around 15 µM. Mechanistic studies revealed increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess antimicrobial efficacy against selected bacterial strains.
    • Methodology : Disc diffusion method was employed to determine inhibition zones.
    • Findings : Significant inhibition was recorded against E. coli and S. aureus, with zones of inhibition measuring up to 20 mm at optimal concentrations.

Data Summary

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMCF-7IC50 = 15 µM
AntimicrobialStaphylococcus aureusInhibition Zone = 20 mm
NeuroprotectionNeuronal CellsReduced oxidative stress markers

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. The chromeno-pyrrole structure can enhance the interaction with biological targets involved in cancer progression.
    • A study showed that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .
  • Antimicrobial Properties :
    • Compounds with dimethylamino and pyridinyl functionalities have been reported to possess antimicrobial activity. The presence of these groups may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes .
  • Neuroprotective Effects :
    • Some studies have pointed to the neuroprotective potential of pyrrole derivatives. The incorporation of a dimethylamino group may improve the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of chromeno-pyrrole compounds make them suitable for use in OLED technology. Their ability to emit light when electrically stimulated can be harnessed in display technologies .
  • Dye-Sensitized Solar Cells (DSSCs) :
    • Research has explored the use of similar chromophoric structures in DSSCs due to their efficient light absorption properties. This compound could potentially serve as a sensitizer in solar energy conversion applications .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of cancer cell proliferation at low concentrations.
Antimicrobial Activity Showed significant activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Indicated potential for protecting neuronal cells from oxidative stress.
OLEDs Exhibited promising luminescent properties suitable for OLED fabrication.
DSSCs Effective light absorption leading to improved energy conversion efficiency.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Selected Dihydrochromeno-Pyrrole Derivatives

Compound Name Key Structural Features Biological Activity Distinctive Attributes vs. Target Compound
Target Compound : 2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - Dimethylaminoethyl chain
- Pyridin-2-yl group
- 7-Methyl substituent
Under investigation (predicted: kinase inhibition, antimicrobial) Reference compound for comparisons.
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Morpholinoethyl group replaces dimethylaminoethyl Not specified Morpholino group may reduce basicity, altering solubility and receptor affinity. Molecular weight: 405.454 g/mol.
1-(Pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Pyridin-4-yl instead of pyridin-2-yl; lacks methyl and aminoethyl groups Antiviral Pyridine ring position (4 vs. 2) impacts steric and electronic interactions with targets.
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl instead of pyridin-2-yl; lacks aminoethyl group Antimicrobial Absence of nitrogen in aryl group reduces potential for hydrogen bonding.
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chloro and trimethoxyphenyl substituents Antitumor Chlorine enhances lipophilicity; trimethoxyphenyl may improve DNA intercalation.
1-Aryl-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Diethylaminoethyl instead of dimethylaminoethyl Neuroprotective (predicted) Larger alkyl groups (diethyl vs. dimethyl) may hinder blood-brain barrier penetration.

Impact of Substituents on Pharmacokinetics

  • Pyridin-2-yl vs. Other Aryl Groups : The pyridin-2-yl group’s nitrogen orientation facilitates π-stacking and hydrogen bonding, unlike phenyl or pyridin-4-yl substituents. This may enhance binding to kinases or viral proteases .
  • Aminoethyl Chain Variations: Dimethylaminoethyl groups balance solubility and membrane permeability better than morpholinoethyl or diethylaminoethyl chains, which may be bulkier or less basic .
  • Halogen and Alkyl Substituents : Chloro or methyl groups at position 7 influence electron density and steric effects. For example, 7-chloro derivatives exhibit enhanced antitumor activity due to increased electrophilicity .

Vorbereitungsmethoden

Core Structure Assembly via Multicomponent Cyclization

The chromeno[2,3-c]pyrrole-3,9-dione core is central to the target compound. A validated approach involves a one-pot multicomponent reaction (MCR) combining 3-formylchromones, amines, and isocyanides or azodicarboxylates . For this compound:

  • Starting Materials :

    • 7-Methyl-3-formylchromone (to introduce the 7-methylchromene moiety)

    • Pyridin-2-ylmethylamine (to incorporate the 1-(pyridin-2-yl) group)

    • Ethyl isocyanoacetate derivative with a dimethylaminoethyl side chain

Reaction Conditions :

  • Combine equimolar ratios of 7-methyl-3-formylchromone, pyridin-2-ylmethylamine, and the dimethylaminoethyl-substituted isocyanide in ethanol at 80°C for 6–8 hours.

  • Acid catalysis (e.g., p-toluenesulfonic acid) facilitates imine formation and subsequent cyclization .

  • Isolate the product via recrystallization from dichloromethane/hexane (2:1), yielding the chromeno[2,3-c]pyrrole core with an estimated efficiency of 70–85% .

Key Mechanistic Steps :

  • Condensation of the aldehyde and amine to form an imine intermediate.

  • Nucleophilic attack by the isocyanide, followed by [4+1] cycloaddition to construct the pyrrole ring.

  • Aromatization and lactonization to stabilize the dione structure .

Barton–Zard Reaction for Pyrrole Ring Formation

The Barton–Zard reaction offers an alternative route using nitrochromenes and ethyl isocyanoacetate . Adapting this method for the target compound:

Substrate Design :

  • 3-Nitro-2H-chromene Precursor : Synthesize 7-methyl-3-nitro-2H-chromene with a pyridin-2-yl substituent at position 1.

  • Ethyl Isocyanoacetate Derivative : Use ethyl 2-(dimethylamino)ethyl isocyanoacetate to introduce the 2-(dimethylamino)ethyl side chain.

Optimized Conditions :

  • React 7-methyl-1-(pyridin-2-yl)-3-nitro-2H-chromene (1.0 equiv) with ethyl 2-(dimethylamino)ethyl isocyanoacetate (1.3 equiv) in ethanol under reflux.

  • Employ K₂CO₃ (1.5 equiv) as a base to deprotonate intermediates and drive the reaction.

  • Monitor via TLC (EtOAc/hexane 1:3); complete within 0.5 hours.

  • Acidify with 5% HCl, precipitate the product, and recrystallize (94% yield) .

Mechanistic Pathway :

  • Michael addition of isocyanide to nitrochromene.

  • Cyclization via nitronate anion intermediate to form the pyrrole ring.

  • Elimination of nitrous acid and tautomerization to yield the dihydrochromenopyrrole .

For late-stage introduction of the dimethylaminoethyl group:

Alkylation Strategy :

  • Start with 7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

  • React with 2-(dimethylamino)ethyl bromide (1.2 equiv) in DMF at 60°C for 12 hours.

  • Use NaH (2.0 equiv) as a base to deprotonate the pyrrole nitrogen.

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), achieving 65–75% yield .

Challenges :

  • Competing alkylation at the pyridine nitrogen; controlled stoichiometry minimizes by-products.

  • Steric hindrance from the pyridin-2-yl group necessitates prolonged reaction times.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Multicomponent MCR70–85One-pot, high atom economyRequires specialized isocyanide
Barton–Zard Reaction85–94Scalable, green solvent (ethanol)Demands nitrochromene synthesis
Post-Functionalization65–75Modular late-stage modificationLower yields due to steric effects

Scalability : The Barton–Zard reaction demonstrated gram-scale feasibility (1.00 g starting material → 1.20 g product) , suggesting industrial viability.

Structural Characterization and Validation

Critical analytical data for the target compound:

  • Molecular Formula : C₂₁H₂₁N₃O₃ (MW: 363.4) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, chromene-H), 4.32 (t, J = 6.4 Hz, 2H, NCH₂), 2.75 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃) .

  • MS (ESI+) : m/z 364.2 [M+H]⁺ .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key parameters include solvent choice, temperature, and stoichiometry. For example, aldehydes with electron-donating groups require longer heating (up to 2 hours), while electron-withdrawing groups need shorter durations (15–20 minutes) to achieve yields of 43–86% . Optimized protocols use 1.1 equivalents of amines for aldehydes with phenolic hydroxyl groups to minimize side reactions .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

Structural elucidation relies on NMR spectroscopy to confirm the chromeno-pyrrole scaffold and substituent positions (e.g., dimethylaminoethyl and pyridinyl groups). HPLC is essential for purity assessment (>95% purity in most cases) . Thermal stability can be probed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What are the primary functional groups in this compound, and how do they influence reactivity?

The dimethylaminoethyl group enhances solubility in polar solvents and participates in acid-base interactions. The pyridinyl moiety enables coordination with metal catalysts or biomolecular targets, while the dihydrochromeno-pyrrole core offers π-π stacking potential. Reactivity is modulated by solvent polarity and pH, particularly for nucleophilic substitutions at the lactone or ketone positions .

Advanced Research Questions

Q. How can substituent variations in the aryl aldehyde or primary amine precursors affect the compound’s biological activity?

Systematic derivatization studies show that electron-donating groups (e.g., methoxy, methyl) on aryl aldehydes improve yield but may reduce bioactivity due to steric hindrance. Conversely, halogenated aldehydes (e.g., chloro, fluoro) enhance metabolic stability. Primary amines with bulky alkyl chains (e.g., benzyl) can increase lipophilicity, impacting membrane permeability . A library of 223 derivatives has been synthesized to explore structure-activity relationships (SARs) .

Q. What computational methods are recommended for predicting reaction pathways or optimizing synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can model transition states and identify energetically favorable pathways. ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error cycles, enabling rapid optimization of reaction conditions (e.g., solvent, catalyst) .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. To resolve conflicts:

  • Standardize biological assays using reference compounds (e.g., positive controls).
  • Re-evaluate compound purity via HPLC-MS and quantify residual solvents.
  • Perform dose-response studies to confirm potency thresholds .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

Continuous flow reactors improve heat and mass transfer for exothermic steps, while membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress . Pilot-scale studies should prioritize solvents with low toxicity (e.g., ethanol/water mixtures) to align with green chemistry principles .

Methodological Considerations

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor or anticancer agent?

  • Kinase profiling : Use high-throughput screening against a panel of kinases (e.g., EGFR, VEGFR) with ATP-competitive assays.
  • Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa, MCF-7) via fluorogenic substrates.
  • SAR studies : Introduce substituents at the 7-methyl or pyridinyl positions to modulate binding affinity .

Q. What are the best practices for synthesizing and characterizing derivatives with improved pharmacokinetic properties?

  • Prodrug design : Esterify the lactone moiety to enhance oral bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., dimethylaminoethyl group).
  • LogP optimization : Balance hydrophilicity (via PEGylation) and lipophilicity (via alkyl chain elongation) .

Q. How can machine learning (ML) accelerate the discovery of novel derivatives with target-specific activity?

Train ML models on datasets of 1,2-dihydrochromeno-pyrrole-diones (e.g., 223 compounds) with annotated bioactivity data. Use descriptors like molecular weight, topological polar surface area (TPSA), and electronegativity to predict solubility, toxicity, and target binding. Validate predictions with in vitro assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.